Bienvenue dans la boutique en ligne BenchChem!

Estriol 3-Succinate

Pharmacokinetics Oral bioavailability Menopausal hormone therapy

Estriol 3-succinate (CAS 47575-61-1) is a synthetic monoester prodrug of the natural estrogen estriol, designed to overcome the parent molecule's extremely low (~1–2%) oral bioavailability. Upon administration, the succinate ester is hydrolyzed—almost exclusively in the liver—to release pharmacologically active estriol, producing a sustained elevation of circulating total estriol without elevating unconjugated hormone levels. This pharmacokinetic profile is unable to be replicated by simple dose adjustment of unmodified estriol or alternative estrogen esters such as estradiol valerate. A single 8 mg daily dose achieves sustained plasma estriol levels of 40–80 pg/mL with only a slight endometrial effect, whereas a fractionated 4 mg twice-daily regimen produces full proliferative endometrial changes indistinguishable from estradiol. This compound is ideally suited for research requiring once-daily oral dosing with constrained systemic estrogenic activity, plus tissue-specific estrogen receptor dynamics in peripheral targets.

Molecular Formula C22H28O6
Molecular Weight 388.46
CAS No. 47575-61-1
Cat. No. B588650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol 3-Succinate
CAS47575-61-1
Synonyms(16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol 1-(Hydrogen Butanedioate); 
Molecular FormulaC22H28O6
Molecular Weight388.46
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
InChIInChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1
InChIKeyRRGGODVYWMYRLA-TZVXGSHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol 3-Succinate (CAS 47575-61-1): Prodrug of Estriol with Distinct Pharmacokinetic and Tissue-Selective Properties for Menopausal Hormone Therapy Applications


Estriol 3-succinate (CAS 47575-61-1) is a synthetic mono-ester derivative of the natural estrogen estriol (E3), classified as an estrogen ester prodrug. Upon systemic administration, the succinate ester is hydrolyzed to release pharmacologically active estriol, which acts as a weak estrogen receptor agonist with relative binding affinities for ERα and ERβ of 11.3% and 17.6%, respectively, relative to estradiol [1]. The compound is marketed outside the United States under brand names including Synapause and Ovestin for menopausal hormone therapy, though it is not FDA-approved for use in the US and Canada [2].

Why Estriol 3-Succinate Cannot Be Directly Substituted with Unmodified Estriol or Other Estrogen Esters in Research and Clinical Applications


Substitution between estriol 3-succinate and unmodified estriol or alternative estrogen esters is not pharmacokinetically equivalent due to fundamental differences in oral bioavailability, plasma concentration profiles, and tissue-specific receptor occupancy. Unmodified estriol exhibits only ~1–2% oral bioavailability and is rapidly conjugated and eliminated, whereas estriol 3-succinate, as an ester prodrug, produces sustained elevation of circulating total estriol following oral administration [1]. Furthermore, unlike estradiol valerate, estriol succinate is hydrolyzed almost exclusively in the liver rather than in the gastrointestinal tract, resulting in distinct pharmacokinetic behavior that cannot be replicated by simple dose adjustment of the parent estriol [2]. The differential hydrolysis kinetics and resulting plasma concentration-time profiles directly impact endometrial safety margins and therapeutic outcomes.

Quantitative Comparative Evidence for Estriol 3-Succinate: Pharmacokinetic, Tissue-Level, and Dosing-Regimen Differentiation Data


Oral Estriol 3-Succinate (8 mg Single Dose) Produces Peak Circulating Estriol of 40 pg/mL Within 12 Hours, Providing Sustained Systemic Exposure Distinct from Rapidly Cleared Unmodified Estriol

Following a single 8 mg oral dose of estriol succinate, maximum circulating levels of unconjugated estriol reach 40 pg/mL within 12 hours post-administration. With continued daily dosing, this peak increases to a maximum of 80 pg/mL [1]. In contrast, unmodified estriol exhibits only ~1–2% oral bioavailability and is rapidly conjugated and cleared, failing to achieve comparable sustained systemic exposure [2]. This approximately 2-fold accumulation with repeated dosing distinguishes the prodrug's pharmacokinetic profile from that of the parent compound.

Pharmacokinetics Oral bioavailability Menopausal hormone therapy

Oral Estriol 3-Succinate (2 mg Daily) Increases Total Circulating Estriol by 500%, Whereas Other Oral Estrogen Preparations Produce Prominent Rises in Unconjugated Estrogens

In a clinical study of 55 oophorectomized patients and 20 naturally menopausal women, oral intake of 2 mg estriol-succinate daily resulted in a 500% increase in total (conjugated + unconjugated) circulating estriol [1]. Crucially, concentrations of unconjugated estrogens were not altered by this dosage, whereas other oral preparations (estrone-sulfate, estradiol-17-valerate, micronized estradiol/estriol combinations, and conjugated equine estrogens) all produced prominent rises in unconjugated plasma estrogens [1]. This differential pattern—elevated conjugated/total estriol without increased free estriol—represents a distinct pharmacological signature of estriol succinate.

Comparative endocrinology Conjugated estrogens Replacement therapy

Estriol 3-Succinate Dosing Regimen Critically Determines Endometrial Proliferative Outcome: Single 8 mg Dose Elicits Minimal Effect, Whereas Divided 4 mg × 2 Daily Produces Proliferative Changes Comparable to Estradiol

A light and electron microscopy study of endometrial curettage samples from postmenopausal women treated with estriol succinate revealed striking regimen-dependent effects. When 8 mg of estriol succinate was administered as a single daily dose for 4 weeks, only a slight effect was observed on the endometrium. However, when the identical total daily dose (8 mg) was divided into 4 mg twice daily, the endometrium showed clearly proliferative changes [1]. The authors concluded that estriol (released from the succinate prodrug) is able to produce the same endometrial effect as estradiol under fractionated dosing conditions [1].

Endometrial safety Dosing optimization Tissue-selective effects

Skin Estrogen Receptor Concentrations During Estriol Succinate Therapy Are Maintained at Levels Comparable to the Normal Menstrual Cycle, with Increased Nuclear Receptor Occupancy Relative to Untreated Castrated Controls

In a study of cytoplasmic and nuclear estrogen receptors in skin specimens, estriol succinate therapy maintained skin estrogen receptor concentrations at roughly the same level as observed during the normal menstrual cycle [1]. The high-affinity receptor component exhibited a KD of 0.2–1.6 × 10⁻⁹ M [1]. Notably, the share of nuclear receptors was smaller on average during the normal menstrual cycle and in castrated patients not receiving estrogen therapy compared to women treated with estriol succinate or estradiol valerate, indicating increased nuclear receptor occupancy with estriol succinate treatment [1].

Tissue-specific receptor occupancy Nuclear receptor Skin estrogen receptors

Estriol 3-Succinate Analytical Reference Standards Support Regulatory-Grade ANDA/DMF Submissions with Comprehensive Characterization Including NMR, MS, and HPLC Purity Data

For pharmaceutical development and quality control applications, estriol 3-succinate and its related impurities are available as fully characterized reference standards. These standards are supplied with detailed Certificates of Analysis (COA) including NMR, MS, and HPLC purity data that meet regulatory requirements for ANDA and DMF submissions . Reverse-phase HPLC methods have been established for assessing the purity of estriol succinate and for separating it from estriol and other potential impurities . USP reference standards for estriol and related compounds (Estrone RS, Estradiol RS, Estriol Related Compound A RS) provide a compendial framework for analytical method validation [1].

Pharmaceutical analysis Reference standards Quality control

Unlike Estradiol Valerate, Estriol 3-Succinate Undergoes Hydrolysis Predominantly in the Liver Rather Than the Gastrointestinal Tract, Resulting in Distinct First-Pass Metabolic Processing

Estriol succinate is hydrolyzed to release active estriol following oral administration, but the site of hydrolysis differs fundamentally from that of other clinically used estrogen esters. Unlike estradiol valerate, which undergoes significant hydrolysis in the gastrointestinal tract, estriol succinate is hydrolyzed almost exclusively in the liver [1]. This differential hydrolysis site has implications for first-pass metabolism, enterohepatic recirculation, and the ratio of conjugated to unconjugated estrogens reaching the systemic circulation.

Prodrug hydrolysis Hepatic metabolism Estrogen ester pharmacology

Optimal Procurement and Research Application Scenarios for Estriol 3-Succinate (CAS 47575-61-1) Based on Verified Differentiation Data


Oral Estriol 3-Succinate as a Once-Daily Menopausal Hormone Therapy Agent Requiring Minimal Endometrial Stimulation

Based on evidence that a single 8 mg daily dose of estriol succinate produces only a slight endometrial effect while achieving sustained plasma estriol levels of 40–80 pg/mL [1], this compound is optimally applied in research and clinical protocols where once-daily oral dosing is required with minimal endometrial proliferative risk. The 500% increase in total (conjugated) estriol without elevating unconjugated estriol [2] further supports its use in protocols where systemic estrogenic activity is desired but free hormone exposure should remain constrained.

Fractionated Estriol 3-Succinate Dosing (4 mg × 2 Daily) for Studies Requiring Full Estradiol-Equivalent Endometrial Estrogenic Effects

When the research or therapeutic objective requires full estrogenic stimulation of the endometrium comparable to estradiol, the fractionated dosing regimen of 4 mg twice daily should be selected, as this schedule produces clearly proliferative endometrial changes indistinguishable from those induced by estradiol [3]. This scenario is relevant for studies investigating endometrial biology, implantation physiology, or protocols where complete estrogen replacement is the intended endpoint.

Pharmaceutical Quality Control and Method Validation Requiring Regulatory-Grade Estriol 3-Succinate Reference Standards

For analytical laboratories conducting method development, validation, or stability studies in support of ANDA and DMF submissions, estriol 3-succinate reference standards with comprehensive certificates of analysis (NMR, MS, HPLC purity) are essential procurement items . The availability of reverse-phase HPLC methods for separating estriol succinate from estriol and other impurities makes this compound a validated choice for impurity profiling and QC batch release testing in regulated pharmaceutical environments.

Tissue-Specific Estrogen Receptor Occupancy Studies in Peripheral Tissues (Skin, Urogenital Tract)

Given that estriol succinate therapy maintains skin estrogen receptor concentrations at physiological menstrual cycle levels while increasing nuclear receptor occupancy relative to untreated castrated controls [4], this compound is ideally suited for research investigating estrogen receptor dynamics in peripheral target tissues. The high-affinity receptor binding (KD = 0.2–1.6 × 10⁻⁹ M) [4] supports its use in mechanistic studies of tissue-selective estrogenic effects independent of pronounced endometrial stimulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estriol 3-Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.